8-Chloro-5-nitroisoquinoline
Overview
Description
8-Chloro-5-nitroisoquinoline is a heterocyclic aromatic organic compound . It has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.605 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen-containing six-membered ring fused to a benzene ring . The exact structural details are not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H5ClN2O2 and a molecular weight of 208.601 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Organic Synthesis Applications:
- 8-Chloro-5-nitroisoquinoline is used in amination reactions with liquid methylamine and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994).
- It serves as a starting material for synthesizing novel Acyl Transfer Catalysts, demonstrating its utility in complex organic syntheses (Chen Pei-ran, 2008).
Medicinal Chemistry and Biological Applications:
- This compound derivatives have shown promising antibacterial properties, particularly against S. aureus, highlighting their potential in developing new antibiotics (Al-Hiari et al., 2007).
- The compound is also involved in the synthesis of pyrroloisoquinoline derivatives, some of which exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy (Vlachou et al., 2002).
Material Science and Analytical Applications:
- This compound-based azo dyes have been synthesized and characterized, with applications in material science for their spectral properties and potential use in developing fluorescent probes (Mirsadeghi et al., 2022).
- The compound is used in spectroscopic studies, such as in determining the structure and reactive properties of related quinoline derivatives, which is valuable in the development of novel materials and sensors (Sureshkumar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
8-chloro-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMHAYSMRYQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697686 | |
Record name | 8-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156901-43-8 | |
Record name | 8-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary chemical reaction that 8-chloro-5-nitroisoquinoline undergoes in the presence of liquid methylamine and potassium permanganate?
A1: The research paper demonstrates that this compound (along with several other nitroisoquinolines) undergoes an amination reaction when treated with liquid methylamine and potassium permanganate. Specifically, the nitro group (-NO2) is replaced with a methylamino group (-NHCH3), resulting in the formation of 8-chloro-5-(methylamino)isoquinoline [].
Q2: How does the position of the nitro group on the isoquinoline ring affect the amination reaction with liquid methylamine and potassium permanganate?
A2: While the research focuses on this compound, it investigates a range of nitroisoquinoline compounds with varied nitro group positions. The study observes that the reaction regioselectivity, meaning which position on the molecule is preferentially reacted, is influenced by the nitro group's location. Quantum-chemical calculations suggest that this regioselectivity is likely controlled by interactions between the "frontal molecular orbitals" (FMOs) of the reacting molecules []. This implies that the position of the nitro group directly impacts how the molecules interact and, therefore, the reaction outcome.
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